molecular formula C40H56O B190861 beta-Cryptoxanthin CAS No. 472-70-8

beta-Cryptoxanthin

Numéro de catalogue: B190861
Numéro CAS: 472-70-8
Poids moléculaire: 552.9 g/mol
Clé InChI: DMASLKHVQRHNES-FKKUPVFPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La cryptoxanthine peut être synthétisée par différentes voies chimiques. Une méthode courante implique la réaction de Wittig, où un ylure de phosphonium réagit avec un aldéhyde pour former une alcène. Cette réaction est suivie d'une série d'étapes, y compris l'oxydation et la réduction, pour introduire les groupes fonctionnels nécessaires et obtenir la structure souhaitée .

Méthodes de production industrielles

Dans les milieux industriels, la cryptoxanthine est souvent extraite de sources naturelles, telles que les fruits et légumes, à l'aide de méthodes d'extraction par solvant. La chromatographie liquide haute performance (CLHP) couplée à la spectrométrie UV et de masse (SM) est couramment utilisée pour analyser et purifier la cryptoxanthine à partir de ces sources naturelles .

Analyse Des Réactions Chimiques

Types de réactions

La cryptoxanthine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution.

Réactifs et conditions courants

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés ou réduits de la cryptoxanthine, qui peuvent avoir des activités et des propriétés biologiques différentes .

Applications de la recherche scientifique

La cryptoxanthine a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

La cryptoxanthine exerce ses effets par plusieurs mécanismes :

Applications De Recherche Scientifique

Nutritional Applications

Source of Vitamin A:
β-Cryptoxanthin is recognized as a precursor to vitamin A, contributing to the body's retinol levels. Studies indicate that it has a higher bioavailability compared to other carotenoids like β-carotene and α-carotene, making it an effective source of this essential nutrient in the diet . Foods rich in β-cryptoxanthin include tangerines, red peppers, and pumpkins.

Dietary Impact:
Research shows that β-cryptoxanthin-rich diets are associated with lower risks of degenerative diseases. For instance, a study highlighted that regular consumption of β-cryptoxanthin can lead to improved bone health and a reduced risk of osteoporosis due to its anabolic effects on bone metabolism .

Preventive Health Applications

Antioxidant Properties:
As a potent antioxidant, β-cryptoxanthin plays a crucial role in combating oxidative stress, which is linked to various chronic diseases including cancer and cardiovascular diseases. Its ability to scavenge free radicals contributes to its protective effects against cellular damage .

Non-Alcoholic Fatty Liver Disease:
Recent studies have demonstrated that β-cryptoxanthin can significantly improve conditions related to non-alcoholic fatty liver disease (NAFLD). It enhances insulin sensitivity and reduces hepatic lipid accumulation by modulating metabolic pathways such as SIRT1 activity. This suggests potential therapeutic applications in managing NAFLD and related metabolic disorders .

Cancer Prevention

Epidemiological Evidence:
Observational studies have indicated an inverse relationship between β-cryptoxanthin intake and the risk of certain cancers, particularly lung cancer. The compound's antioxidant properties are believed to play a role in mitigating cancer risk by reducing oxidative damage to DNA .

Mechanistic Insights:
In vitro studies show that β-cryptoxanthin influences cell signaling pathways associated with cancer progression. For example, it has been observed to inhibit the proliferation of cancer cells and induce apoptosis through various molecular mechanisms .

Case Studies

StudyFocusFindings
Liu et al. (2021)NAFLDβ-Cryptoxanthin supplementation reduced hepatic triglycerides and inflammation in mouse models .
Clugston et al. (2021)Hepatic SteatosisDemonstrated that β-cryptoxanthin protects against liver fat accumulation by enhancing SIRT1 activity .
Nutrition Reviews (2016)BioavailabilityConfirmed that β-cryptoxanthin is more bioavailable than other carotenoids, making it an important dietary component for vitamin A intake .

Comparaison Avec Des Composés Similaires

La cryptoxanthine est similaire à d'autres caroténoïdes, tels que le bêta-carotène, la lutéine et la zéaxanthine. Elle a des propriétés uniques en raison de la présence d'un groupe hydroxyle, ce qui la rend plus polaire que le bêta-carotène . Cette polarité accrue affecte sa solubilité et sa biodisponibilité, rendant la cryptoxanthine plus facilement absorbée à partir des sources alimentaires .

Composés similaires

La structure et les propriétés uniques de la cryptoxanthine en font un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

β-Cryptoxanthin is a xanthophyll carotenoid predominantly found in various fruits, particularly citrus fruits and red peppers. It has garnered attention for its potential health benefits, including antioxidant properties and roles in disease prevention, particularly in relation to cancer and metabolic disorders. This article reviews the biological activities of β-cryptoxanthin, focusing on its mechanisms of action, clinical studies, and implications for human health.

Anticancer Properties

β-Cryptoxanthin has shown promising results in inhibiting cancer cell growth and inducing apoptosis in various cancer models. Research indicates that it may exert its anticancer effects through several mechanisms:

  • Cell Cycle Regulation : A study demonstrated that β-cryptoxanthin inhibits the growth of non-small-cell lung cancer cells (A549) and immortalized bronchial epithelial cells (BEAS-2B) by modulating cell cycle proteins. It reduces cyclin D1 and cyclin E levels while increasing p21 expression, leading to a G1/G0 phase arrest in the cell cycle .
  • Retinoic Acid Receptor Activation : β-Cryptoxanthin has been shown to up-regulate retinoic acid receptor β (RARβ) expression, which is associated with anti-proliferative effects in lung cancer cells . This receptor's activation is crucial for mediating the effects of retinoids in cancer prevention.
  • Synergistic Effects with Chemotherapy : In combination with oxaliplatin, β-cryptoxanthin enhances the drug's antitumoral activity by down-regulating ΔNP73, a variant involved in tumor progression . This suggests that β-cryptoxanthin may be beneficial as an adjunct therapy in cancer treatment.

Metabolic Syndrome and Fatty Liver Disease

Recent studies have highlighted the role of β-cryptoxanthin in metabolic health:

  • Fat Reduction and Oxidative Stress Protection : In vivo studies using Caenorhabditis elegans models indicated that low doses of β-cryptoxanthin significantly reduce body fat and enhance oxidative stress resistance. These findings suggest its potential therapeutic applications for metabolic syndrome .
  • Liver Health : β-Cryptoxanthin supplementation has been linked to reduced hepatic lipid accumulation and inflammation, showing protective effects against hepatocellular carcinoma progression. This effect appears to be independent of its cleavage by carotenoid enzymes BCO1/BCO2, indicating a direct action on liver metabolism .

Case Studies and Trials

Several clinical trials have investigated the safety and efficacy of β-cryptoxanthin supplementation:

  • A randomized controlled trial involving 90 healthy women assessed the pharmacokinetics of β-cryptoxanthin over eight weeks. Results showed significant increases in plasma concentrations without adverse effects, indicating good tolerability .
  • Observational studies have reported inverse associations between plasma levels of β-cryptoxanthin and risks of various cancers, including lung cancer, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) .

Data Summary

Study TypeFindingsReference
In vitroInhibits lung cancer cell growth; induces apoptosis
In vivoReduces body fat; protects against oxidative stress
Clinical TrialSafe at doses up to 6 mg/day; increases plasma levels
EpidemiologicalInverse correlation with lung cancer risk

Propriétés

IUPAC Name

(1R)-3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,6,6-trimethylcyclohexen-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohex-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O/c1-30(18-13-20-32(3)23-25-37-34(5)22-15-27-39(37,7)8)16-11-12-17-31(2)19-14-21-33(4)24-26-38-35(6)28-36(41)29-40(38,9)10/h11-14,16-21,23-26,36,41H,15,22,27-29H2,1-10H3/b12-11+,18-13+,19-14+,25-23+,26-24+,30-16+,31-17+,32-20+,33-21+/t36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMASLKHVQRHNES-FKKUPVFPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(CC(CC2(C)C)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C2=C(C[C@H](CC2(C)C)O)C)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30912309
Record name Cryptoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

552.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name beta-Cryptoxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

472-70-8
Record name Cryptoxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=472-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cryptoxanthin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cryptoxanthin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15914
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cryptoxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30912309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CRYPTOXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZIB13GI33
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name beta-Cryptoxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

172 - 173 °C
Record name beta-Cryptoxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033844
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Cryptoxanthin
Reactant of Route 2
beta-Cryptoxanthin
Reactant of Route 3
beta-Cryptoxanthin
Reactant of Route 4
beta-Cryptoxanthin
Reactant of Route 5
beta-Cryptoxanthin
Reactant of Route 6
beta-Cryptoxanthin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.